molecular formula C24H23N5O2 B12755936 Apatinib metabolite M1-2 CAS No. 1376710-39-2

Apatinib metabolite M1-2

Cat. No.: B12755936
CAS No.: 1376710-39-2
M. Wt: 413.5 g/mol
InChI Key: PIRKQCNHXCEZRZ-RDPSFJRHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of apatinib metabolite M1-2 involves the hydroxylation of apatinib. The primary routes of apatinib biotransformation include cyclopentyl-3-hydroxylation, N-dealkylation, pyridyl-25-N-oxidation, 16-hydroxylation, dioxygenation, and O-glucuronidation after 3-hydroxylation . The specific synthetic route for M1-2 involves the trans-cyclopentyl-3-hydroxylation of apatinib .

Industrial Production Methods

Industrial production methods for apatinib and its metabolites, including M1-2, typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of human liver microsomes and other enzymatic systems to facilitate the hydroxylation reactions .

Chemical Reactions Analysis

Types of Reactions

Apatinib metabolite M1-2 undergoes several types of chemical reactions, including:

    Oxidation: The primary reaction involved in the formation of M1-2 is the hydroxylation of apatinib.

    Reduction: Although not a primary reaction for M1-2, reduction reactions can occur in the metabolic pathways of related compounds.

    Substitution: Substitution reactions may occur in the presence of specific reagents, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major product formed from the hydroxylation of apatinib is trans-3-hydroxy-apatinib (M1-2). Other related metabolites include cis-3-hydroxy-apatinib (M1-1) and apatinib-25-N-oxide (M1-6) .

Scientific Research Applications

Apatinib metabolite M1-2 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Apatinib metabolite M1-2 is unique due to its specific hydroxylation pattern (trans-3-hydroxy) and its role in the metabolic pathway of apatinib. Despite its lower pharmacological activity compared to the parent drug, it provides valuable insights into the metabolism and biotransformation of antiangiogenic agents .

Properties

CAS No.

1376710-39-2

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

IUPAC Name

N-[4-[(1R,3S)-1-cyano-3-hydroxycyclopentyl]phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide

InChI

InChI=1S/C24H23N5O2/c25-16-24(10-7-20(30)14-24)18-3-5-19(6-4-18)29-23(31)21-2-1-11-27-22(21)28-15-17-8-12-26-13-9-17/h1-6,8-9,11-13,20,30H,7,10,14-15H2,(H,27,28)(H,29,31)/t20-,24-/m0/s1

InChI Key

PIRKQCNHXCEZRZ-RDPSFJRHSA-N

Isomeric SMILES

C1C[C@](C[C@H]1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4

Canonical SMILES

C1CC(CC1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4

Origin of Product

United States

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